molecular formula C28H27ClF5NO B1679229 Penfluridol CAS No. 26864-56-2

Penfluridol

Cat. No.: B1679229
CAS No.: 26864-56-2
M. Wt: 524.0 g/mol
InChI Key: MDLAAYDRRZXJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic. It was discovered at Janssen Pharmaceutica in 1968 . This compound is primarily used for the treatment of chronic schizophrenia and similar psychotic disorders. It is known for its extremely long elimination half-life, allowing it to be administered once a week .

Mechanism of Action

Target of Action

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, primarily targets dopamine receptors . It binds to the dopamine receptor (D1, D2, D3, and D4) and exerts its antipsychotic activity by blocking the dopamine projections in the limbic system and in the mesocortical area . It also targets DRD2, a dopamine receptor, which has been associated with its anticancer effects .

Mode of Action

This compound works by blocking the postsynaptic dopamine receptor in the mesolimbic dopaminergic system and inhibiting the release of hypothalamic and hypophyseal hormones . This interaction with its targets leads to changes in the neurotransmitter levels in the brain, which can help manage symptoms of psychotic disorders .

Biochemical Pathways

It has been found that this compound can suppress cell proliferation, which plays a pivotal role in tumorigenesis . In addition, this compound has been shown to induce bacterial membrane permeability and ATP release, leading to membrane disruption .

Pharmacokinetics

This compound is known for its extremely long-lasting effects. It has an extended elimination half-life (approximately 66 hours), and the effect of a single dose can last for several days . This long-lasting effect allows this compound to be administered orally as tablets only once a week .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the context of its antipsychotic use, it alters the neurotransmitter levels in the brain, helping to manage symptoms of psychotic disorders . In terms of its potential anticancer effects, this compound has been found to suppress cell proliferation in various cancer cell lines . It also disrupts bacterial cell membranes, leading to cell death .

Safety and Hazards

Penfluridol is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to an unborn child .

Future Directions

Penfluridol has drawn much attention as a potentially novel anti-tumor agent . It has been found to effectively reduce the growth of primary TNBC tumors and especially metastatic growth in the brain by inhibiting integrin signaling . Therefore, it prompts further preclinical investigation into repurposing this compound for the treatment of metastatic TNBC . Another study found that this compound can significantly inhibit esophageal cancer growth, suggesting it may have broad anti-tumor effects .

Biochemical Analysis

Preparation Methods

The preparation of penfluridol involves several steps:

    Succinic anhydride and fluorobenzene: are reacted through infrared spectra, followed by decomposition with acid to form an intermediate compound.

  • This intermediate is reduced using a reducing agent.
  • The resulting compound undergoes a Friedel-Crafts reaction with fluorobenzene.
  • The product is then reacted with ethyl chloroformate.
  • The resulting compound is hydrolyzed and reduced again to yield this compound .

This method is suitable for commercial production due to its high yield, low cost, and gentle reaction conditions .

Chemical Reactions Analysis

Penfluridol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Penfluridol is related to other diphenylbutylpiperidine antipsychotics, such as pimozide and fluspirilene. Compared to these compounds, this compound has an extremely long elimination half-life, allowing for once-weekly dosing . Its antipsychotic potency is similar to both haloperidol and pimozide . this compound is only slightly sedative but often causes extrapyramidal side effects, such as akathisia, dyskinesia, and pseudo-Parkinsonism .

Similar Compounds

This compound’s unique long-lasting effects and its potential anticancer properties make it a compound of significant interest in both psychiatric and oncological research.

Properties

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAAYDRRZXJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049021
Record name Penfluridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-56-2
Record name Penfluridol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26864-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penfluridol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penfluridol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENFLURIDOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Penfluridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penfluridol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENFLURIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penfluridol
Reactant of Route 2
Reactant of Route 2
Penfluridol
Reactant of Route 3
Penfluridol
Reactant of Route 4
Reactant of Route 4
Penfluridol
Reactant of Route 5
Reactant of Route 5
Penfluridol
Reactant of Route 6
Penfluridol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.